Hexyl octylphosphonate
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Overview
Description
Hexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl octylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids. This involves the reaction of hexylphosphonic acid with octanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also commonly employed for the large-scale production of phosphonic acids .
Chemical Reactions Analysis
Types of Reactions
Hexyl octylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Hydrolysis: Hexylphosphonic acid and octanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Hexyl octylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for phosphonate metabolism.
Medicine: this compound derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: It is used in the formulation of flame retardants, plasticizers, and surfactants.
Mechanism of Action
Hexyl octylphosphonate exerts its effects primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. The compound’s phosphonate group can bind to metal ions, forming stable complexes that are useful in various catalytic and industrial processes . Additionally, its ability to form hydrogen bonds makes it an effective ligand in supramolecular chemistry .
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phosphonate
- Dihexyl phosphonate
- Dioctyl phosphonate
- Didecyl phosphonate
Uniqueness
Hexyl octylphosphonate is unique due to its mixed alkyl chain lengths, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as surfactants and emulsifiers .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique chemical properties and ability to undergo a range of reactions make it a valuable tool in research and industry.
Properties
CAS No. |
90860-85-8 |
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Molecular Formula |
C14H30O3P- |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
hexoxy(octyl)phosphinate |
InChI |
InChI=1S/C14H31O3P/c1-3-5-7-9-10-12-14-18(15,16)17-13-11-8-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
KRYRFQWDQJYIHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCP(=O)([O-])OCCCCCC |
Origin of Product |
United States |
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